molecular formula C13H12BrNO B8416873 3-(3-Bromo-phenoxymethyl)-phenylamine

3-(3-Bromo-phenoxymethyl)-phenylamine

Cat. No.: B8416873
M. Wt: 278.14 g/mol
InChI Key: YTHBYNOOVFFHCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromo-phenoxymethyl)-phenylamine is a brominated aromatic amine characterized by a phenylamine core connected via a methylene-oxygen bridge to a 3-bromophenyl group. Its molecular formula is C₁₃H₁₂BrNO, with a molecular weight of 282.15 g/mol. The compound’s structure combines an electron-withdrawing bromine atom and a flexible ether linkage, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C13H12BrNO

Molecular Weight

278.14 g/mol

IUPAC Name

3-[(3-bromophenoxy)methyl]aniline

InChI

InChI=1S/C13H12BrNO/c14-11-4-2-6-13(8-11)16-9-10-3-1-5-12(15)7-10/h1-8H,9,15H2

InChI Key

YTHBYNOOVFFHCM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N)COC2=CC(=CC=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The table below compares key properties of 3-(3-Bromo-phenoxymethyl)-phenylamine with similar phenylamine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications Source
This compound C₁₃H₁₂BrNO 282.15 g/mol 3-bromo-phenoxymethyl on phenylamine Organic synthesis, potential bioactivity (Inferred)
3-Bromo-4-phenylaniline C₁₂H₁₀BrN 248.12 g/mol Bromo at position 3, phenyl at 4 Organic synthesis intermediate
3-(5-Chloro-2-benzoxazolyl)phenylamine C₁₃H₉ClN₂O 244.68 g/mol Benzoxazolyl and chloro substituents Safety data available, synthesis uses
3-(Trifluoromethyl)benzenamine C₇H₆F₃N 161.12 g/mol Trifluoromethyl group at position 3 High thermal stability, materials science
(3-Ethynyl)phenylamine C₈H₇N 117.15 g/mol Ethynyl substituent Click chemistry applications

Key Differences and Implications

Substituent Effects
  • Bromine vs. Chlorine : Bromine’s larger atomic radius and polarizability enhance its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to chlorine. For example, 3-bromo-4-phenylaniline is a common intermediate in aryl-aryl bond formation , whereas chloro-substituted analogs like 3-(5-chloro-2-benzoxazolyl)phenylamine are often used in safety-tested syntheses .
  • Trifluoromethyl Groups : 3-(Trifluoromethyl)benzenamine exhibits superior thermal stability (ΔfH°liquid = −185.0 kJ/mol) due to the strong C-F bond, making it suitable for high-temperature applications in polymers .
  • Ethynyl Functionality : (3-Ethynyl)phenylamine enables click chemistry via azide-alkyne cycloaddition, a trait absent in brominated analogs. This property is exploited in bioconjugation and drug-target identification .
Ether Linkage vs. Direct Bonding

However, bulky substituents (e.g., benzoxazolyl groups) can reduce solubility, as seen in 3-(5-chloro-2-benzoxazolyl)phenylamine .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.